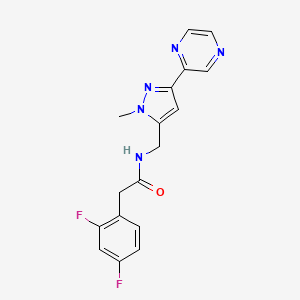

2-(2,4-difluorophenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2N5O/c1-24-13(8-15(23-24)16-10-20-4-5-21-16)9-22-17(25)6-11-2-3-12(18)7-14(11)19/h2-5,7-8,10H,6,9H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKLERRMTZXFCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)CC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazole-Acetamide Derivatives

2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide

- Core Structure : Pyrazole-acetamide.

- Substituents: 4-Chlorophenyl, cyano group at pyrazole C3, chloroacetamide.

- Key Features: The 4-chlorophenyl and cyano groups enhance electrophilicity, favoring interactions in insecticidal targets. Acts as an intermediate in synthesizing Fipronil derivatives, highlighting its role in agrochemical development .

- Comparison :

- The target compound replaces chlorine with fluorine (improving metabolic resistance) and introduces pyrazine (enhancing aromatic interactions).

N-(2,4-Difluorophenyl)-2-{[4-(4-Methylphenyl)-5-(4-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide

- Core Structure : Triazole-acetamide.

- Substituents : 2,4-Difluorophenyl, 4-methylphenyl, pyridine, thioether linker.

- Key Features: The triazole-thioether motif may improve solubility but reduce stability compared to pyrazole.

- Comparison: The target compound’s pyrazine vs.

Heterocyclic Derivatives with Pyrazine/Pyridine Moieties

Zamaporvint (WHO INN List 91)

- Structure : 2-{5-Methyl-4-[2-(trifluoromethyl)pyridin-4-yl]-1H-imidazol-1-yl}-N-[5-(pyrazin-2-yl)pyridin-2-yl]acetamide.

- Key Features :

- Comparison :

- Both compounds utilize pyrazine for target binding, but Zamaporvint’s imidazole and trifluoromethyl groups enhance potency against Jak2 V617F mutations.

AZD1480

- Structure : Pyrazol-3-yl pyrimidin-4-amine.

- Key Features :

- Comparison :

- The target compound’s acetamide linker and pyrazine substitution may offer improved blood-brain barrier penetration compared to AZD1480’s pyrimidine core.

Fluorinated Aromatic Derivatives

N-{4-[4-(4-Fluorophenyl)-1-Methyl-2-[(R)-Methylsulfinyl]-1H-Imidazol-5-yl]-2-Pyridyl}Acetamide Dihydrate

- Core Structure : Imidazole-acetamide.

- Substituents : 4-Fluorophenyl, methylsulfinyl, pyridine.

- Key Features :

- Comparison :

- The target compound lacks sulfoxide chirality but retains fluorophenyl for similar hydrophobic effects.

Q & A

Q. What are the recommended synthetic routes for 2-(2,4-difluorophenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide?

Methodological Answer: Synthesis typically involves multi-step protocols:

Core Pyrazole Formation : Condensation of hydrazine derivatives with β-keto esters, followed by alkylation at the 1-position using methyl iodide under basic conditions .

Acetamide Coupling : React the pyrazole intermediate with 2-(2,4-difluorophenyl)acetic acid using coupling agents (e.g., EDC/HOBt) in anhydrous DMF.

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and recrystallization (ethanol/water) to achieve >95% purity.

Key Considerations : Optimize reaction stoichiometry and temperature to minimize byproducts like unsubstituted pyrazole derivatives .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic methods:

- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H-NMR: δ 8.5–8.7 ppm for pyrazine protons; δ 2.4–2.6 ppm for methyl groups) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm mass error.

- HPLC-PDA : Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) to confirm purity (>98%) and detect trace impurities .

- Elemental Analysis : Carbon and nitrogen content should align with theoretical values (±0.3%).

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) when modifying substituents on this compound?

Methodological Answer: Adopt a systematic approach:

Substituent Variation :

- Replace pyrazine with pyridine or triazole rings to assess heterocycle impact on target binding .

- Modify fluorophenyl groups to study electronic effects on bioactivity.

Computational Modeling :

- Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to kinase targets (e.g., JAK2 or EGFR).

Bioassay Correlation :

- Test analogs in enzyme inhibition assays (IC₅₀) and compare with cytotoxicity profiles (e.g., MTT assay on cancer cell lines).

Q. Example SAR Table :

| Analog Modification | Biological Activity (IC₅₀, μM) | Key Insight |

|---|---|---|

| Pyrazine → Pyridine | 12.5 ± 1.2 (JAK2) | Reduced π-π stacking |

| 2,4-Difluorophenyl → Phenyl | >50 (EGFR) | Fluorine critical for selectivity |

| Methyl → Ethyl (pyrazole) | 8.9 ± 0.7 (JAK2) | Steric tolerance at 1-position |

| Data adapted from structural analogs in . |

Q. How can researchers address contradictions in reported biological activity data across studies?

Methodological Answer: Resolve discrepancies via:

Assay Standardization :

- Use uniform cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine for kinase inhibition).

Solubility Checks :

- Measure solubility in DMSO/PBS mixtures via nephelometry; adjust DMSO concentrations to <0.1% to avoid false negatives .

Orthogonal Validation :

Q. What experimental approaches are used to study the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Studies :

- Incubate compound in buffers (pH 3–10, 37°C) for 72 hours. Monitor degradation via HPLC (retention time shifts) .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >200°C for similar acetamides) .

- Light Sensitivity : Expose to UV (254 nm) for 24 hours; quantify photodegradation products using LC-MS .

Q. How to design experiments to elucidate the compound’s mechanism of action (MoA)?

Methodological Answer:

Target Identification :

- Chemical Proteomics : Use immobilized compound pull-downs with LC-MS/MS to identify binding proteins .

- CRISPR-Cas9 Screening : Genome-wide knockout libraries to pinpoint resistant mutations in target pathways .

Pathway Analysis :

- Perform RNA-seq on treated cells to map differentially expressed genes (e.g., apoptosis or kinase signaling pathways).

In Vivo Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.